FGFR1 inhibitor-11

osteoclastogenesis bone resorption RANKL signaling

Selective homoisoflavonoid derivative that binds FGFR1 and inactivates downstream ERK1/2 and IκBα/NF-κB signaling, inhibiting RANKL-induced osteoclastogenesis. Unique therapeutic window: IC50 2.387 μM against osteoclast differentiation with >90% viability up to 20 μM. Orally bioavailable with in vivo efficacy at 15-30 mg/kg BID. Ideal for osteoporosis, rheumatoid arthritis, and bone metastasis research.

Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
Cat. No. B12384093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-11
Molecular FormulaC23H18O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4O
InChIInChI=1S/C23H18O4/c1-26-17-12-10-15(11-13-17)23-19(14-16-6-2-4-8-20(16)24)22(25)18-7-3-5-9-21(18)27-23/h2-13,24H,14H2,1H3
InChIKeyMQULDLLQOGCFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR1 inhibitor-11: A Novel Homoisoflavonoid Derivative with Anti-Osteoclastic Bone Loss Activity


FGFR1 inhibitor-11 (CAS: 2157482-40-9), also known as compound 5g, is a homoisoflavonoid derivative that selectively targets fibroblast growth factor receptor 1 (FGFR1). Unlike classical ATP-competitive FGFR kinase inhibitors, this compound binds to FGFR1 and inactivates downstream ERK1/2 and IκBα/NF-κB signaling pathways, thereby inhibiting RANKL-induced osteoclastogenesis [1]. The compound exhibits oral bioavailability and has demonstrated in vivo efficacy in preventing bone loss in murine models [2].

Why Pan-FGFR Inhibitors Cannot Substitute FGFR1 inhibitor-11 in Bone Metabolism Research


Conventional pan-FGFR inhibitors such as Erdafitinib, Pemigatinib, and Rogaratinib potently inhibit multiple FGFR isoforms (FGFR1-4) with single-digit nanomolar IC50 values, leading to broad anti-proliferative effects in FGFR-driven cancers but also causing on-target toxicities including hyperphosphatemia due to FGFR1 and FGFR3 inhibition [1][2]. In contrast, FGFR1 inhibitor-11 (compound 5g) exhibits a distinct therapeutic profile: it inhibits RANKL-induced osteoclastogenesis at a cellular IC50 of 2.387 μM while showing no significant cytotoxicity in BMDMs below 20 μM, and critically, it does not interfere with osteogenesis [3]. This functional selectivity for osteoclast differentiation over cell viability renders FGFR1 inhibitor-11 uniquely suited for bone metabolism studies where pan-FGFR inhibitors would confound results through concurrent anti-proliferative effects on osteoblasts and systemic FGFR-related toxicities.

Quantitative Differentiation of FGFR1 inhibitor-11 from Clinical Pan-FGFR Inhibitors and Research Tool Compounds


Functional Anti-Osteoclastogenic Activity: Cellular IC50 Comparison with Pan-FGFR Inhibitors

FGFR1 inhibitor-11 (compound 5g) inhibits RANKL-induced osteoclast differentiation in primary murine BMDMs with a cellular IC50 of 2.387 μM, as measured by TRAP staining after 4 days of incubation with M-CSF [1]. In contrast, pan-FGFR inhibitors such as Pemigatinib and Erdafitinib have not been reported to inhibit osteoclastogenesis at comparable concentrations without inducing cytotoxicity; their primary cellular activity is anti-proliferative against FGFR-altered cancer cells (e.g., Pemigatinib IC50 ~3-30 nM in FGFR-altered cell lines) [2].

osteoclastogenesis bone resorption RANKL signaling

In Vivo Oral Efficacy in Bone Loss Prevention: Dose-Response Differentiation

FGFR1 inhibitor-11 (compound 5g) administered orally twice daily at 15-30 mg/kg significantly prevented bone loss in mice, as quantified by preservation of bone volume (BV) and total bone mineral density (T-BMD) [1]. For comparison, the clinical pan-FGFR inhibitor Erdafitinib has been studied in xenograft tumor models at doses of 10-30 mg/kg orally, but its effect on bone metabolism parameters in non-tumor-bearing animals has not been reported [2]. Notably, FGFR1 inhibitor-11 achieves bone protection without reported hyperphosphatemia, a dose-limiting toxicity of pan-FGFR inhibitors due to FGFR1/FGFR3 inhibition in renal phosphate regulation [3].

osteoporosis in vivo bone protection oral bioavailability

Cytotoxicity Profile: Therapeutic Window Differentiation from Broad-Spectrum FGFR Inhibitors

FGFR1 inhibitor-11 (compound 5g) exhibits no significant cytotoxicity in BMDMs at concentrations up to 20 μM after 48-hour exposure, with toxicity observed only above 40 μM . This contrasts sharply with pan-FGFR inhibitors such as Infigratinib (BGJ398), which induces cytotoxicity in FGFR-dependent cancer cell lines at low nanomolar concentrations (IC50 ~1-10 nM) [1]. The >1000-fold difference in cytotoxic potency between anti-osteoclastogenic activity (IC50 2.387 μM) and general cellular toxicity (>40 μM) provides FGFR1 inhibitor-11 with a functional therapeutic window for bone cell studies.

selectivity therapeutic window bone marrow-derived macrophages

Selective FGFR1 Binding and Downstream Signaling Suppression: ERK1/2 and IκBα/NF-κB Pathway Inhibition

FGFR1 inhibitor-11 (compound 5g) binds directly to FGFR1 and specifically suppresses phosphorylation of ERK1/2 and IκBα, thereby inhibiting NF-κB activation in RANKL-stimulated osteoclast precursors [1]. In contrast, pan-FGFR inhibitors such as Pemigatinib broadly suppress FGFR1-3 phosphorylation and downstream RAS-MAPK and PI3K-AKT signaling across multiple cell types, leading to less pathway-specific effects [2]. The selective suppression of ERK1/2 and NF-κB without significant effect on other FGFR-regulated pathways (e.g., PI3K-AKT) in osteoclasts has not been reported for other FGFR inhibitors.

FGFR1 selectivity ERK1/2 signaling NF-κB pathway

Primary Research Applications Where FGFR1 inhibitor-11 Provides Irreplaceable Value


Investigating FGFR1-Mediated Regulation of Osteoclast Differentiation in Bone Metabolism Studies

FGFR1 inhibitor-11 (compound 5g) is uniquely suited for dissecting the role of FGFR1 in RANKL-induced osteoclastogenesis without off-target cytotoxicity. At 2.387 μM, it inhibits osteoclast differentiation in primary BMDMs while maintaining >90% cell viability up to 20 μM [1]. This therapeutic window allows researchers to study FGFR1-dependent signaling in osteoclasts without confounding anti-proliferative effects that occur with pan-FGFR inhibitors at nanomolar concentrations. Ideal for osteoporosis, rheumatoid arthritis, and bone metastasis research.

In Vivo Evaluation of FGFR1 Inhibition for Osteoporotic Bone Loss Prevention

Oral administration of FGFR1 inhibitor-11 at 15-30 mg/kg BID in murine models significantly preserves bone volume and bone mineral density without reported hyperphosphatemia [1]. This compound provides a valuable in vivo tool for validating FGFR1 as a therapeutic target in postmenopausal osteoporosis and glucocorticoid-induced bone loss, where pan-FGFR inhibitors are contraindicated due to renal phosphate wasting toxicity [2]. Its oral bioavailability enables chronic dosing studies not feasible with injectable biologics.

Pathway-Specific Dissection of FGFR1 Downstream Signaling in Osteoclasts

Unlike pan-FGFR inhibitors that broadly suppress RAS-MAPK and PI3K-AKT pathways, FGFR1 inhibitor-11 selectively inhibits ERK1/2 phosphorylation and IκBα/NF-κB activation in RANKL-stimulated osteoclast precursors [1]. This pathway specificity enables precise investigation of the FGFR1-ERK1/2-NF-κB axis in osteoclastogenesis without perturbing PI3K-AKT signaling that is critical for osteoblast function. Essential for studies aiming to separate bone resorption from bone formation effects of FGFR1 modulation.

Reference Compound for Screening Next-Generation Bone-Selective FGFR1 Modulators

FGFR1 inhibitor-11 serves as a benchmark compound for identifying and validating novel bone-sparing FGFR1 inhibitors. Its cellular anti-osteoclastogenic IC50 of 2.387 μM and in vivo efficacy at 15-30 mg/kg oral BID provide quantitative reference points for SAR studies and lead optimization campaigns [1]. The compound's homoisoflavonoid scaffold and lack of cytotoxicity up to 20 μM establish a baseline for differentiating bone-selective from pan-FGFR cytotoxic agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGFR1 inhibitor-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.